molecular formula C16H18N2O B13008448 1-(6-(Benzyl(methyl)amino)pyridin-3-yl)propan-1-one

1-(6-(Benzyl(methyl)amino)pyridin-3-yl)propan-1-one

Cat. No.: B13008448
M. Wt: 254.33 g/mol
InChI Key: OYOGDMTXMHBVSE-UHFFFAOYSA-N
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Description

1-(6-(Benzyl(methyl)amino)pyridin-3-yl)propan-1-one is an organic compound that features a pyridine ring substituted with a benzyl(methyl)amino group and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Benzyl(methyl)amino)pyridin-3-yl)propan-1-one typically involves the reaction of 3-pyridinecarboxaldehyde with benzylmethylamine under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and automated systems can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Benzyl(methyl)amino)pyridin-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the ketone group into an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(6-(Benzyl(methyl)amino)pyridin-3-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-(6-(Benzyl(methyl)amino)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    1-(3-Pyridinyl)-2-propanone: Shares the pyridine and propanone moieties but lacks the benzyl(methyl)amino group.

    1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one: Contains a pyrimidine ring instead of a pyridine ring and a phenylamino group instead of a benzyl(methyl)amino group.

Uniqueness: 1-(6-(Benzyl(methyl)amino)pyridin-3-yl)propan-1-one is unique due to the presence of the benzyl(methyl)amino group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and influence its reactivity in various chemical reactions.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

1-[6-[benzyl(methyl)amino]pyridin-3-yl]propan-1-one

InChI

InChI=1S/C16H18N2O/c1-3-15(19)14-9-10-16(17-11-14)18(2)12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3

InChI Key

OYOGDMTXMHBVSE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1)N(C)CC2=CC=CC=C2

Origin of Product

United States

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